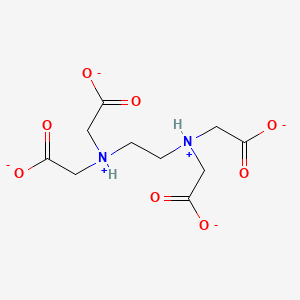

Ethylenediaminetetraacetate

描述

Structure

3D Structure

属性

分子式 |

C10H14N2O8-2 |

|---|---|

分子量 |

290.23 g/mol |

IUPAC 名称 |

2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate |

InChI |

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/p-2 |

InChI 键 |

KCXVZYZYPLLWCC-UHFFFAOYSA-L |

SMILES |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-] |

规范 SMILES |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-] |

产品来源 |

United States |

Contextualization Within Coordination Chemistry and Ligand Design

At its core, ethylenediaminetetraacetate is an aminopolycarboxylic acid. wikipedia.org In the context of coordination chemistry, it functions as a powerful polydentate ligand. guidechem.com A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. guidechem.com EDTA is classified as a hexadentate ligand, meaning it has six donor sites—two nitrogen atoms and four carboxylate groups—that can donate electron pairs to a central metal ion. vaia.commdpi.com This structural feature allows EDTA to form up to six coordinate covalent bonds with a single metal ion, effectively enveloping it in a "claw-like" fashion, a process known as chelation. guidechem.comvaia.com

The formation of multiple five-membered rings upon chelation results in a particularly stable metal complex. This phenomenon is known as the chelate effect, which describes the enhanced stability of a complex containing a multidentate ligand compared to a complex with analogous monodentate ligands. vaia.com The stability of metal-EDTA complexes is a key principle in ligand design. nih.gov Researchers aim to create ligands that are not only stable but also selective for specific metal ions. The foundational structure of EDTA, with its combination of amine and carboxylate donors, provides a versatile scaffold that has inspired the design of countless other chelating agents with tailored properties for specific applications in medicine, industry, and research. worktribe.com

Historical Trajectory of Polyaminocarboxylate Research

The field of polyamine research has roots extending back to 1678, when Antonie van Leeuwenhoek first observed crystalline substances in human semen, later identified as spermine. nih.gov However, the era of polyaminocarboxylic acids as powerful chelating agents began in the 20th century. The synthesis of EDTA was first described in 1935 by the Austrian chemist Ferdinand Münz, who was working for I. G. Farben in Germany. wikipedia.orgwikipedia.orgillinois.edu Münz was seeking a substitute for citric acid to prevent metal ion interference in the textile dyeing industry. guidechem.comwikipedia.org He discovered that aminocarboxylic acids were superior chelating agents and reasoned that a polyaminopolycarboxylic acid would be even more effective. wikipedia.orgillinois.edu His initial synthesis involved the reaction of ethylenediamine (B42938) and chloroacetic acid. wikipedia.orgillinois.edu

In the 1940s, Frederick C. Bersworth in the United States developed a more efficient synthesis method involving formaldehyde (B43269), amines, and hydrogen cyanide. guidechem.com This process, which yields the tetrasodium (B8768297) salt of EDTA, made the compound economically viable for large-scale production and is still in use today. wikipedia.orgguidechem.comillinois.edu The development of EDTA spurred further research into other aminopolycarboxylate ligands, leading to a broad class of chelators used for separating f-block metal ions and other advanced applications. researchgate.netresearchgate.net

Table 1: Key Milestones in Polyaminocarboxylate Research

| Year | Milestone | Researcher/Group | Significance |

| 1678 | Identification of crystalline substances in human semen, later named "spermine". nih.gov | Antonie van Leeuwenhoek | Marks the earliest discovery related to polyamines. nih.gov |

| 1935 | First synthesis of Ethylenediaminetetraacetate (EDTA). wikipedia.orgwikipedia.org | Ferdinand Münz | Paved the way for the use of polyaminocarboxylic acids as potent chelating agents. wikipedia.org |

| 1940s | Development of a more efficient, economically viable synthesis for EDTA. guidechem.com | Frederick C. Bersworth | Enabled widespread industrial production and application of EDTA. guidechem.com |

| 1954 | Perfected the use of EDTA in ion-exchange chromatography for separating lanthanide metals. wikipedia.org | F. H. Spedding et al. | Demonstrated a critical application of EDTA's differential stability constants with various metals. wikipedia.org |

Significance of Ethylenediaminetetraacetate As a Foundational Chelation Agent

The significance of EDTA stems directly from its ability to form highly stable, water-soluble complexes with a wide variety of metal cations. wikipedia.orgacs.org Its high affinity for metal ions is a consequence of its hexadentate nature and the resulting chelate effect. vaia.com This robust binding capability makes EDTA a foundational chelating agent across numerous scientific disciplines.

In analytical chemistry, EDTA is extensively used in complexometric titrations to determine the concentration of metal ions in a solution. wikipedia.org It also serves as a masking agent, sequestering metal ions that could interfere with a particular analysis. wikipedia.org In industrial settings, it is used to prevent metal ion impurities from affecting processes like textile dyeing and paper bleaching. wikipedia.org EDTA's ability to bind with calcium and iron ions allows it to dissolve scale deposits in boilers and water systems. wikipedia.org Furthermore, the predictable and well-characterized stability of its metal complexes makes EDTA a benchmark against which new chelating agents are often compared. elsevier.com The stability of these complexes is quantified by the stability constant (or formation constant, K), with higher values indicating a more stable complex.

Table 2: Stability Constants (Log K) for Selected Metal-EDTA Complexes

Values apply at 25°C and an ionic strength of 0.1 M, unless otherwise noted.

| Metal Ion | Log K Value |

| Ag⁺ | 7.3 |

| Mg²⁺ | 8.7 |

| Ca²⁺ | 10.6 |

| Mn²⁺ | 14.0 |

| Fe²⁺ | 14.3 |

| Zn²⁺ | 16.5 |

| Cu²⁺ | 18.8 |

| Fe³⁺ | 25.1 |

| Source: google.comresearchgate.net |

Methodological Frameworks and Current Research Paradigms for Ethylenediaminetetraacetate

Established and Emerging Synthesis Pathways of Ethylenediaminetetraacetate

The industrial production of EDTA has evolved significantly since its initial discovery, driven by the need for higher purity, improved yields, and more cost-effective processes.

The first documented synthesis of EDTA was by Ferdinand Münz in 1935, who reacted ethylenediamine (B42938) with chloroacetic acid in the presence of sodium hydroxide (B78521). albany.eduwikipedia.orgatamanchemicals.com While historically significant, this method is no longer commercially viable due to the contamination of the final product with sodium chloride. umcs.pl

In the 1940s, the Bersworth process became the dominant commercial method. umcs.pl This single-step synthesis involves the alkaline cyanomethylation of ethylenediamine using formaldehyde (B43269) and sodium cyanide. umcs.plCurrent time information in Bangalore, IN. A key drawback of this process is the co-production of ammonia, which can react with the starting materials to form nitrilotriacetic acid (NTA) as a significant impurity. umcs.plCurrent time information in Bangalore, IN. The Geigy process is a variation of the Bersworth synthesis that uses the less expensive but more hazardous hydrogen cyanide in place of sodium cyanide. umcs.pl

To address the purity issues of single-step methods, the Singer synthesis was developed in 1962. umcs.pl This two-step pathway separates the cyanomethylation from the hydrolysis. First, ethylenediamine, formaldehyde, and hydrocyanic acid react to form the intermediate (ethylenedinitrilo)tetraacetonitrile (B1605831) (EDTN). This intermediate is then isolated, washed, and subsequently hydrolyzed with sodium hydroxide to yield a highly pure form of tetrasodium (B8768297) EDTA (Na₄EDTA) with yields exceeding 96%. umcs.pl This method largely eliminates the side reactions that lead to impurities like NTA. umcs.plCurrent time information in Bangalore, IN.

Other, less common industrial pathways include the catalytic oxidation of tetra(hydroxyethyl)ethylenediamine and the reaction of ethylene (B1197577) dichloride with disodium (B8443419) iminodiacetate. umcs.pl Emerging synthetic trends are increasingly focused on environmental considerations, leading to pathways that utilize biodegradable precursors and enzymatic processes, which are discussed further in the context of green chemistry.

| Synthesis Pathway | Reactants | Key Features & Products | Primary Impurity |

| Münz Synthesis | Ethylenediamine, Chloroacetic Acid, Sodium Hydroxide | Original method; Product contaminated with NaCl. albany.eduatamanchemicals.comumcs.pl | Sodium Chloride |

| Bersworth Process | Ethylenediamine, Formaldehyde, Sodium Cyanide | One-step alkaline cyanomethylation; Major commercial route. umcs.pl | Nitrilotriacetic acid (NTA) |

| Geigy Process | Ethylenediamine, Formaldehyde, Hydrogen Cyanide | Variation of Bersworth; Uses cheaper but more hazardous HCN. umcs.pl | Nitrilotriacetic acid (NTA) |

| Singer Synthesis | Ethylenediamine, Formaldehyde, Hydrocyanic Acid | Two-step process (cyanomethylation then hydrolysis); Produces high-purity EDTA (>96% yield). umcs.pl | Minimal |

Synthesis of this compound Derivatives and Structural Analogues

The modification of the classic EDTA structure allows for the fine-tuning of its properties, such as metal ion selectivity, stability, and biodegradability, and enables its conjugation to other molecules.

Altering the central diamine bridge of EDTA is a key strategy for creating structural analogues. By replacing the ethylene (-CH₂CH₂-) backbone with more rigid or sterically hindered groups, the coordination properties of the resulting ligand can be significantly changed. For instance, ligands such as H₄PhDTA and H₄CpDTA have been synthesized by alkylating diamines like cis-cyclohexane-1,2-diamine and trans-cyclopentane-1,2-diamine, respectively, with tert-butyl bromoacetate (B1195939) followed by acid deprotection. rsc.org Another approach involves reacting EDTA itself with various C₁-C₅ linear or branched diamines to produce new derivatives. google.com These modifications impact the conformational flexibility of the ligand and the stability of its metal complexes.

The four carboxymethyl arms of EDTA are critical for its chelating ability, and modifying them is a common strategy for creating functional derivatives. One approach is the synthesis of mono-amide derivatives, where one carboxylate group is converted into an amide linkage. This can be achieved through the alkylation of the tris-t-butyl ester of ethylenediamine-triacetic acid. researchgate.net These mono-amides can incorporate additional coordinating groups, such as a pendent carboxylate or pyridyl moiety, to create ligands with altered metal-binding affinities. researchgate.netscispace.com Another method involves reacting the dianhydride of EDTA with molecules like aminouracil derivatives to yield dicarboxamide derivatives, which can coordinate to a metal via the EDTA backbone while presenting other functional groups on pendant side-arms. rsc.org

The synthesis of chiral EDTA analogues is of significant interest for applications requiring stereospecificity. A prominent example is ethylenediamine-N,N'-disuccinic acid (EDDS), a biodegradable isomer of EDTA. EDDS possesses three stereoisomers: (R,R), (S,S), and the achiral meso (R,S) form. atamanchemicals.com The (S,S) isomer is the most readily biodegradable and is therefore of the highest commercial interest. atamanchemicals.com Stereospecific synthesis of (S,S)-EDDS can be achieved by reacting L-aspartic acid with 1,2-dibromoethane. wikipedia.orggoogle.com Chemoenzymatic routes, which use enzymes like EDDS lyase to catalyze the addition of diamine substrates to fumaric acid, have also been developed. nih.gov Furthermore, certain bacteria can produce (S,S)-EDDS directly from ethylenediamine and fumaric acid with high conversion rates and stereoselectivity. tandfonline.com More complex chiral derivatives have also been synthesized, such as EDTA-based chelates stereochemically substituted with S-mesylcysteine, for use in biomolecular NMR spectroscopy. albany.edu

Variances in Carboxylate Arm Structures

Green Chemistry Principles Applied to this compound Synthesis

The persistence of EDTA in the environment has driven research into greener alternatives and more sustainable synthetic routes. A primary focus has been the development of readily biodegradable chelating agents, with ethylenediamine-N,N'-disuccinic acid (EDDS) being the most successful example. atamanchemicals.com The synthesis of the (S,S) isomer of EDDS represents a significant application of green chemistry principles.

Key green synthetic strategies for EDDS include:

Use of Renewable Feedstocks: The synthesis of (S,S)-EDDS can start from L-aspartic acid, which is a naturally occurring amino acid. wikipedia.orggoogle.com

Biocatalysis: The use of microorganisms or isolated enzymes to produce (S,S)-EDDS from simple precursors like ethylenediamine and fumaric acid is a cornerstone of its green synthesis. nih.govtandfonline.com This enzymatic approach offers high stereoselectivity under mild reaction conditions, reducing the need for harsh chemicals and complex purification steps.

Functionalization of this compound for Specific Applications

Functionalizing EDTA by attaching it to other molecules or materials imparts its powerful metal-chelating ability to the target entity, creating materials with novel properties for specialized applications.

A common strategy involves reacting EDTA dianhydride with a molecule containing a suitable functional group. For example, EDTA has been used to modify upconversion nanocomposites by reacting its dianhydride with amine groups on the nanoparticle surface. thno.org This functionalization creates a material with enhanced bone-targeting capabilities for hormone replacement therapy. thno.org Similarly, EDTA mono-amide derivatives provide a straightforward way to conjugate the chelating unit to other molecules, such as peptides or antibodies. researchgate.netscispace.com

EDTA can also be grafted onto larger structures to create functional materials. Research has shown the synthesis of composites where EDTA is grafted onto metal-organic frameworks (MOFs) and graphene for the electrochemical detection of heavy metal ions like lead. rsc.org In another application, lanthanide-EDTA complexes have been covalently bonded to magnetic nanoparticles, creating a recyclable, heterogeneous catalyst for promoting green, stereoselective organic reactions. researchgate.net

Thermodynamics of Metal-Ethylenediaminetetraacetate Complex Formation

The formation of a complex between a metal ion (Mⁿ⁺) and the fully deprotonated EDTA ligand (Y⁴⁻) can be represented by the following equilibrium:

Mⁿ⁺ + Y⁴⁻ ⇌ [MY]ⁿ⁻⁴

The thermodynamics of this process dictate the stability and spontaneity of the complex formation, which is crucial for understanding and predicting the behavior of EDTA in various chemical systems.

Determination and Interpretation of Stability Constants

The stability of a metal-EDTA complex is quantified by its formation constant (K_f), also known as the stability constant. A higher formation constant indicates a more stable complex. These constants are typically expressed as their logarithm (log K_f) and are determined experimentally through techniques such as potentiometry and spectrophotometry. usc.edu

The stability of metal-EDTA complexes is exceptionally high due to the chelate effect, where the hexadentate nature of the EDTA ligand, with its two nitrogen atoms and four carboxylate groups, allows it to wrap around a metal ion, forming multiple strong bonds. quora.comscispace.com This multidentate coordination leads to a significant increase in the stability of the complex compared to complexes formed with monodentate ligands.

Below is a table of log K_f values for various metal-EDTA complexes, illustrating the wide range of stabilities.

| Metal Ion | Log K_f (at 25 °C, Ionic Strength 0.1 M) |

| Ag⁺ | 7.3 |

| Al³⁺ | 16.3 |

| Ba²⁺ | 7.8 |

| Ca²⁺ | 10.6 |

| Cd²⁺ | 16.4 |

| Co²⁺ | 16.3 |

| Cu²⁺ | 18.8 |

| Fe²⁺ | 14.3 |

| Fe³⁺ | 25.1 |

| Hg²⁺ | 21.5 |

| Mg²⁺ | 8.8 |

| Mn²⁺ | 13.8 |

| Ni²⁺ | 18.5 |

| Pb²⁺ | 18.0 |

| Zn²⁺ | 16.5 |

Data compiled from multiple sources. google.comresearchgate.net

Enthalpic and Entropic Contributions to Complexation Equilibria

ΔG° = ΔH° - TΔS°

While the enthalpy change, which relates to the energy of the newly formed bonds, is often favorable (exothermic), the entropic contribution is typically the dominant driving force for the high stability of these complexes. wikipedia.org However, the specific contributions of enthalpy and entropy can vary depending on the metal ion. For instance, the complexation of lanthanide ions with EDTA is largely driven by the significant increase in entropy upon complex formation. cdnsciencepub.com

A selection of thermodynamic data for metal-EDTA complex formation is presented in the table below.

| Metal Ion | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Cd²⁺ | -38.1 | 184 |

| Co²⁺ | -25.1 | 226 |

| Cu²⁺ | -46.0 | 205 |

| Fe³⁺ | -96.2 | 163 |

| Ni²⁺ | -33.1 | 247 |

| Pb²⁺ | -61.5 | 142 |

| Zn²⁺ | -20.9 | 247 |

Note: These values are indicative and can vary with experimental conditions.

Influence of Solution Parameters on Complex Stability

The stability of metal-EDTA complexes is not absolute and is significantly influenced by the surrounding solution conditions, primarily pH, ionic strength, and temperature.

pH: The pH of the solution plays a critical role in the complexation ability of EDTA. EDTA is a polyprotic acid, and its degree of protonation is pH-dependent. uoanbar.edu.iqlibretexts.org At low pH values, the carboxylate and amino groups of EDTA become protonated, reducing the availability of the fully deprotonated Y⁴⁻ form, which is the most effective form for chelation. quora.com This competition between protons and metal ions for the ligand leads to a decrease in the conditional stability constant of the metal-EDTA complex at lower pH. kau.edu.saresearchgate.netrsc.org Consequently, for each metal ion, there is an optimal pH range for stable complex formation. kau.edu.sa

Ionic Strength: The ionic strength of the solution also affects the stability of metal-EDTA complexes. Changes in ionic strength alter the activity coefficients of the ions involved in the complexation equilibrium. Generally, an increase in ionic strength can lead to a decrease in the observed stability constant. This effect is particularly noticeable in highly alkaline solutions.

Temperature: The effect of temperature on the stability of metal-EDTA complexes is governed by the enthalpy of the reaction. For exothermic reactions (negative ΔH°), an increase in temperature will lead to a decrease in the stability constant, shifting the equilibrium towards the dissociation of the complex. oup.com Conversely, for endothermic reactions (positive ΔH°), an increase in temperature will favor complex formation. researchgate.net

Kinetics of Metal-Ethylenediaminetetraacetate Complex Formation and Dissociation

While thermodynamics determines the extent of complex formation at equilibrium, kinetics governs the speed at which this equilibrium is reached. The rates of formation and dissociation of metal-EDTA complexes are crucial for understanding their behavior in dynamic systems.

Mechanistic Studies of Ligand Exchange Reactions

The formation of a metal-EDTA complex in aqueous solution is a type of ligand exchange reaction where water molecules in the hydration sphere of the metal ion are replaced by the donor atoms of the EDTA molecule. The mechanism of this process can be complex and may proceed through a series of steps.

Studies have shown that the formation of the initial encounter complex between the hydrated metal ion and the EDTA ligand is followed by a stepwise displacement of water molecules. The rate-determining step often involves the formation of the first bond between the metal and one of the ligand's donor atoms. researchgate.net The subsequent chelate ring formations are typically fast.

The dissociation of metal-EDTA complexes, particularly in the presence of another metal ion (a metal exchange reaction), can also occur through different pathways. These can include acid-catalyzed dissociation, where protons attack the coordinated ligand, and direct attack of the exchanging metal ion on the existing complex. akjournals.com The specific pathway and its rate depend on the nature of the metal ions involved and the solution conditions. science.gov For instance, the dissociation of many metal-EDTA complexes is accelerated in acidic conditions. akjournals.com

Factors Governing Reaction Rates in Aqueous Systems

Several factors influence the rates of formation and dissociation of metal-EDTA complexes in aqueous solutions:

Nature of the Metal Ion: The intrinsic properties of the metal ion, such as its charge, size, and the lability of its coordinated water molecules, play a significant role. Metal ions with more labile water molecules generally exhibit faster complex formation rates. akjournals.com For example, the rate constant for water displacement from the inner sphere of Cr³⁺ is significantly slower than for many other trivalent ions, leading to slower EDTA complex formation. akjournals.com

pH: The pH of the solution affects the speciation of EDTA, as discussed earlier. The protonated forms of EDTA react at different rates than the fully deprotonated form. The rate of dissociation of metal-EDTA complexes is often acid-catalyzed, meaning the rate increases as the pH decreases. scispace.com

Presence of Other Ligands: The presence of other ligands in the solution can influence the reaction rates by forming intermediate mixed-ligand complexes or by competing with EDTA for the metal ion. libretexts.org

Structural Characterization of Metal-Ethylenediaminetetraacetate Complexes

The structural elucidation of metal-ethylenediaminetetraacetate (EDTA) complexes is crucial for understanding their stability and reactivity. A combination of spectroscopic methods and diffraction techniques provides a comprehensive picture of these complexes in both solid and aqueous states.

This compound is a versatile hexadentate ligand, meaning it can bind to a central metal ion through six donor atoms: two nitrogen atoms and four carboxylate oxygen atoms. This typically results in the formation of stable, six-coordinate octahedral complexes with most transition metals. researchgate.net In these structures, the EDTA ligand effectively wraps around the metal ion.

However, the coordination number and geometry can be influenced by factors such as the size and charge of the metal ion. For instance, with smaller metal ions, EDTA acts as a hexadentate ligand forming a six-coordinate complex. For larger metal ions, such as lanthanides (e.g., La, Ce, Pr, Nd), the coordination number can increase to nine. acs.orgresearchgate.net In these cases, the EDTA ligand provides six coordinating atoms, and the remaining coordination sites are occupied by water molecules. acs.orgresearchgate.net A review of late first-row transition metal-EDTA complexes found that coordination numbers can range from 5 to 7, with six-coordination being the most common but not exclusive geometry. researchgate.net

Furthermore, some metal ions may induce distortions in the geometry. For example, the Cu(II)-EDTA complex exhibits an elongated M-O bond due to the Jahn-Teller effect. sioc-journal.cnsioc-journal.cn In certain instances, one of the carboxylate arms of EDTA may not coordinate to the metal, leading to a pentadentate coordination, with a water molecule often occupying the sixth coordination site. This dynamic equilibrium between hexa- and pentadentate coordination has been observed in solution for several transition metal complexes. researchgate.net The stereochemistry of these complexes is also complex, with the chiral arrangement of the chelate rings leading to the possibility of optical isomers.

Spectroscopic techniques are indispensable for characterizing metal-EDTA complexes, particularly in solution where diffraction methods are not applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for studying diamagnetic metal-EDTA complexes. The proton NMR spectrum of free EDTA shows distinct signals that undergo significant shifts upon complexation. Each metal-EDTA complex generates a unique ¹H NMR spectral pattern, which is dependent on the 3D conformation of the chelated structure and the electronegativity of the ion. This allows for the identification and quantification of specific metal complexes in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to the coordination environment of the carboxylate groups in the EDTA ligand. The key diagnostic bands are the antisymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate (COO⁻) groups. When a carboxylate group coordinates to a metal ion, the positions of these bands shift compared to the free, uncoordinated carboxylate group. This allows for the direct probing of the metal-ligand interaction and can be used to distinguish between coordinated and non-coordinated carboxylate arms. sioc-journal.cn Far-infrared spectra can also provide information on the metal-dependent vibrations, specifically the metal-nitrogen and metal-oxygen stretching frequencies. acs.org

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is widely used to monitor the formation and stability of metal-EDTA complexes. The complexation of a metal ion with EDTA often results in a new species with a distinct UV-Vis absorption spectrum compared to the free hydrated metal ion. For example, the Fe(III)-EDTA complex has an absorption maximum at 258 nm, which is different from that of the aqueous Fe(III) ion (305 nm). This property allows for the study of complex formation, stoichiometry, and stability.

X-ray Absorption Spectroscopy (XAS): XAS is an element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. It is particularly valuable for studying complexes in non-crystalline states, such as in aqueous solutions.

X-ray Absorption Near-Edge Structure (XANES): The XANES region is sensitive to the oxidation state and coordination geometry of the metal ion. For instance, XANES spectra can clearly distinguish between different Al-EDTA species and have been used to show that the Al(EDTA)⁻ complex features mixed oxygen/nitrogen coordination. princeton.edu

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides quantitative information about the number and type of neighboring atoms and their precise distances from the central metal ion. EXAFS studies have been instrumental in determining the structure of various metal-EDTA complexes in solution. For example, it was used to show that aqueous Hg(II)-EDTA adopts a distorted octahedral geometry with a coordinated water molecule. nih.govacs.org Similarly, a combined EXAFS and DFT study of early lanthanide-EDTA complexes revealed a 9-coordinate structure with three water molecules in the first coordination sphere. acs.orgresearchgate.net

These studies have unequivocally confirmed the coordination modes of EDTA. For example, a single-crystal X-ray analysis of a Co(III)-EDTA complex showed a distorted octahedral geometry where the cobalt ion is coordinated to two nitrogen atoms, three carboxylate oxygen atoms, and one water molecule. figshare.comresearchgate.net In another study, the Fe(II)-EDTA complex was found to have a seven-coordinate structure, specifically a mono-capped trigonal prism, with the EDTA acting as a hexadentate ligand and a water molecule occupying the seventh position. oup.com This seven-coordinate structure was also found to be predominant for the Fe(III)-EDTA complex in some environments. researchgate.net

A review of crystallographic data for late first-row transition metals (Fe, Co, Ni, Cu, Zn) complexed with EDTA revealed that while a coordination number of six is most frequent, coordination numbers of five and seven are also observed, with the denticity of the EDTA ligand varying between four, five, and six. researchgate.net For larger lanthanide ions, crystallographic studies show a systematic decrease in coordination number across the series, from 9 for the early lanthanides (Ce-Ho) to 8 for the later ones (Er-Lu), a direct consequence of the lanthanide contraction. ucj.org.uajst.go.jp

| Complex | Average M-O/N Distance (Å) from EXAFS | Average M-O/N Distance (Å) from DFT | Coordination Number |

|---|---|---|---|

| La(III)-EDTA | 2.62 | 2.65 | 9 |

| Ce(III)-EDTA | 2.60 | 2.62 | 9 |

| Pr(III)-EDTA | 2.58 | 2.59 | 9 |

| Nd(III)-EDTA | 2.57 | 2.56 | 9 |

Spectroscopic Analysis Techniques (e.g., NMR, IR, UV-Vis, X-ray Absorption Spectroscopy)

Computational Chemistry Approaches to this compound Complexation

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), have become powerful adjuncts to experimental techniques for studying metal-EDTA complexes. They provide insights into energetics, reaction mechanisms, and dynamic behavior that are often difficult to access experimentally.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely applied to metal-EDTA systems to investigate molecular geometries, bonding characteristics, and complexation stability.

DFT calculations can accurately predict the geometries of metal-EDTA complexes, which show good agreement with structures determined by X-ray crystallography. researchgate.net More importantly, DFT is used to calculate the binding energies and Gibbs free energies of complexation. sioc-journal.cnacs.org By designing thermodynamic cycles, researchers can compute these values for reactions in aqueous solutions, allowing for the prediction of complex stability. For a series of divalent transition metals, DFT calculations predicted the complexation stability to be in the order of Cd(II) < Zn(II) < Co(II) < Ni(II) < Cu(II), which aligns with experimental findings. sioc-journal.cnsioc-journal.cn

Furthermore, DFT is used to analyze the nature of the metal-ligand bond. Natural Bond Orbital (NBO) analysis, for example, reveals that the interaction between the non-bonded electrons of the nitrogen and oxygen donor atoms and the vacant orbitals of the metal is vital for complexation. sioc-journal.cnsioc-journal.cn Energy partitioning analysis can assess the ionic versus covalent contributions to the bonding. researchgate.net DFT is also used to simulate and assign vibrational frequencies in IR spectra and to interpret XANES spectra, providing a direct link between theoretical models and experimental data. sioc-journal.cnprinceton.edu

| Metal Ion | Relative Stability |

|---|---|

| Cu(II) | Most Stable |

| Ni(II) | ↓ |

| Co(II) | ↓ |

| Zn(II) | ↓ |

| Cd(II) | Least Stable |

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of systems over time. Classical MD simulations model the movement of atoms and molecules based on classical mechanics and force fields.

MD simulations are particularly powerful for investigating solvated metal-EDTA complexes, providing a detailed picture of the coordination structure in an aqueous environment and the role of the solvent. clemson.edu For example, MD simulations of lanthanide-EDTA complexes have been used to explore the coordination sphere, including the number of coordinated water molecules and the flexibility of the EDTA ligand. researchgate.netrsc.org These simulations can reveal dynamic processes such as water exchange, where water molecules enter and leave the first coordination sphere of the metal ion. researchgate.net

By tracking the positions of all atoms over time, MD simulations can generate radial distribution functions (RDFs), which describe the probability of finding an atom at a certain distance from the central metal ion. This provides structural information that can be compared with experimental data from techniques like EXAFS. Combining MD simulations with advanced sampling techniques can also be used to map the free energy landscapes of solvation, offering insights into the thermodynamic driving forces for ligand binding and selectivity. researchgate.net

Chelation Mechanisms with Specific Metal Ion Classes

Interactions with Transition Metals

EDTA forms exceptionally stable complexes with most transition metal ions. purdue.edu The high stability of these complexes is attributed to the strong chelate effect, where the multidentate nature of the EDTA ligand leads to a significant increase in thermodynamic stability compared to complexes with monodentate ligands. tutorchase.com The formation constants for many transition metal-EDTA complexes are very high. bris.ac.uk

The coordination number of the central transition metal ion in an EDTA complex is typically six, resulting in an octahedral geometry. purdue.edustudymind.co.uk However, in some cases, EDTA can act as a pentadentate ligand, with one of its carboxylate arms remaining uncoordinated. In such instances, a water molecule or another ligand can occupy the sixth coordination site. bris.ac.uk Vibrational spectra of cold complexes of EDTA with transition metal dications have shown that the electronic structure of the metal influences the geometry of the complex, with some complexes exhibiting coexisting hexa- and penta-coordinated isomers. researchgate.netacs.org For example, while many transition metal-EDTA complexes adopt a hexa-coordinated structure, Cu(II)-EDTA complexes have also been observed in penta-coordinated conformations. researchgate.net

The stability of transition metal-EDTA complexes can be influenced by the electron configuration of the metal ion. researchgate.netacs.org Studies using electrospray ionization mass spectrometry have been employed to determine the conditional stability constants of complexes with divalent transition metals like Cu²⁺, Ni²⁺, Zn²⁺, and Co²⁺. nih.gov These studies have shown that the equilibrium can shift over time, for instance, when Cu²⁺ and Ni²⁺ compete for EDTA. nih.gov

Table 1: Stability Constants (log K_f) of Selected Transition Metal-EDTA Complexes

| Metal Ion | log K_f |

| Co(II) | 16.3 |

| Cu(II) | 18.8 |

| Ni(II) | 18.6 |

| Zn(II) | 16.5 |

| Fe(III) | 25.1 |

Note: Values are approximate and can vary with experimental conditions. google.comresearchgate.net

Complexation with Lanthanides and Actinides

Trivalent lanthanide (Ln³⁺) and actinide (An³⁺) ions form stable 1:1 complexes with EDTA in aqueous solutions. nii.ac.jpresearchgate.net The stability of these complexes generally increases with increasing atomic number across the lanthanide series, a trend that is utilized in their separation by ion-exchange chromatography. nii.ac.jpwikipedia.org This steady increase in stability is related to the lanthanide contraction, the gradual decrease in ionic radii with increasing atomic number. ucj.org.ua

A notable feature in the stability constants of Ln(III)-EDTA complexes is the "gadolinium break," where a discontinuity is observed around gadolinium. nii.ac.jp The coordination number of the lanthanide ion in these complexes also changes across the series. X-ray diffraction studies have revealed that earlier lanthanides form nine-coordinate complexes, [Ln(EDTA)(H₂O)₃]⁻, while later, smaller lanthanides form eight-coordinate complexes, [Ln(EDTA)(H₂O)₂]⁻. uct.ac.za The transition from nine- to eight-coordination has been observed to occur at erbium. uct.ac.za

The kinetics of complexation between lanthanides and EDTA have been studied, revealing that the rates of formation and dissociation are influenced by factors such as pH and the presence of other ligands. rsc.orgrsc.orgresearchgate.net The rate of complex formation has been observed to be fastest for Gd³⁺. rsc.org

Actinides also form strong complexes with EDTA. researchgate.net The complexation of trivalent actinides like americium (Am³⁺) and curium (Cm³⁺) with EDTA is a significant area of research, particularly in the context of nuclear waste management. researchgate.netnih.gov Studies have shown the formation of 1:1 An(III)-EDTA complexes. researchgate.net Furthermore, the formation of mixed-ligand complexes, such as M(EDTA)(Cit)⁴⁻ (where M = Pu, Am, Cm), has been observed, and these can have higher stability constants than the binary complexes. researchgate.net The redox behavior of actinide-EDTA complexes is also an important aspect of their chemistry. osti.gov For example, the reduction of actinyl(VI) ions to actinyl(V) can be influenced by EDTA complexation. osti.gov

Table 2: Stability Constants (log K_f) of Selected Lanthanide-EDTA Complexes

| Lanthanide Ion | log K_f |

| La(III) | 15.50 |

| Pr(III) | 16.40 |

| Nd(III) | 16.61 |

| Sm(III) | 17.14 |

| Eu(III) | 17.35 |

| Gd(III) | 17.37 |

| Tb(III) | 17.93 |

| Dy(III) | 18.30 |

| Ho(III) | 18.79 |

| Er(III) | 18.85 |

| Tm(III) | 19.32 |

| Yb(III) | 19.51 |

| Lu(III) | 19.83 |

Source: Data compiled from various studies. nii.ac.jpresearchgate.net

Chelation of Main Group Metal Ions

EDTA also forms stable complexes with a variety of main group metal ions. acs.org The stability of these complexes is influenced by the charge and ionic radius of the metal ion. acs.org Density functional theory computations have been used to investigate the bonding characteristics of EDTA complexes with several main group metal ions, including Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺, Al³⁺, Ga³⁺, Sn²⁺, and Pb²⁺. researchgate.net

These studies have shown that the most stable complexes are formed with the trivalent ions Al³⁺ and Ga³⁺. researchgate.net The bonding in these complexes is predominantly ionic, with a smaller covalent contribution. acs.org The amount of charge transfer from the EDTA ligand to the metal ion is a significant factor in the stability, with trivalent metals receiving a larger amount of charge than divalent metals. researchgate.net

The chelation of main group metal ions by EDTA is pH-dependent, particularly for weaker complexes like those with Ca²⁺ and Mg²⁺. bris.ac.uk This property is exploited in various applications, such as the use of EDTA in detergents to sequester calcium and magnesium ions, thereby softening the water. bris.ac.uk

Table 3: Stability Constants (log K_f) of Selected Main Group Metal-EDTA Complexes

| Metal Ion | log K_f |

| Mg(II) | 8.7 |

| Ca(II) | 10.7 |

| Sr(II) | 8.6 |

| Ba(II) | 7.8 |

| Al(III) | 16.1 |

| Pb(II) | 18.0 |

Note: Values are approximate and can vary with experimental conditions. google.comresearchgate.net

Industrial Processes and Technological Applications

EDTA's primary function in industrial settings is to sequester, or bind, metal ions in aqueous solutions. wikipedia.orgatamanchemicals.com This action prevents the metal ions from participating in undesirable chemical reactions, thereby improving process efficiency and product quality. atamanchemicals.com

Role in Pulp and Paper Production: Bleaching and Metal Ion Sequestration

In the pulp and paper industry, EDTA plays a crucial role in the bleaching process, particularly in totally chlorine-free (TCF) bleaching sequences that use hydrogen peroxide. wikipedia.orgatamanchemicals.comtappi.org Transition metal ions, such as manganese (Mn²⁺), iron (Fe³⁺), and copper (Cu²⁺), can catalyze the decomposition of hydrogen peroxide, reducing its bleaching effectiveness and potentially damaging the pulp fibers. atamanchemicals.comtappi.org EDTA is introduced to chelate these metal ions, forming stable, water-soluble complexes that are catalytically inactive. tappi.org This sequestration prevents the premature degradation of the bleaching agent, leading to a more efficient and effective bleaching process. wikipedia.orgtappi.org By managing metal ions, EDTA helps to achieve higher brightness levels in the final paper product and preserves the strength of the pulp. tappi.org The use of chelating agents like EDTA is often preferred over acid treatments for metal removal because it selectively targets harmful transition metals while leaving beneficial alkaline earth metals like magnesium and calcium, which can act as carbohydrate stabilizers. tappi.org

Water Treatment Technologies: Scale Prevention and Metal Ion Control

EDTA is widely used in water treatment to control water hardness and prevent the formation of scale in boilers, heat exchangers, and pipelines. atamanchemicals.comtidjma.tn Calcium (Ca²⁺) and magnesium (Mg²⁺) ions, the primary contributors to water hardness, can precipitate out of solution to form insoluble scale deposits. tidjma.tnjackchem.com These deposits can impede heat transfer, reduce the efficiency of equipment, and lead to blockages. tidjma.tn EDTA binds with these ions, keeping them in a soluble form and preventing them from forming scale. atamanchemicals.comtidjma.tn Furthermore, EDTA is effective in removing heavy metal ions from industrial wastewater, forming stable complexes that can be more easily separated from the water, thus aiding in environmental protection. tidjma.tnjackchem.com

Agricultural Sector: Micronutrient Delivery and Soil Amendment Strategies

In agriculture, EDTA serves as a crucial chelating agent for delivering essential micronutrients to crops. Micronutrients such as iron, zinc, manganese, and copper are often present in soil but may not be in a form that is readily available for plant uptake, particularly in alkaline soils. EDTA forms stable complexes with these micronutrients, keeping them soluble and accessible to plant roots. This enhanced bioavailability helps to prevent and correct micronutrient deficiencies, leading to improved crop growth, yield, and quality. datainsightsmarket.com The use of EDTA chelates can also reduce nutrient runoff and leaching, contributing to more sustainable agricultural practices.

Formulation of Detergents and Cleaning Agents: Hardness Control

Stability Constants of EDTA with Various Metal Ions

The effectiveness of EDTA as a chelating agent is quantified by its stability constant (Kf) with a particular metal ion. A higher stability constant indicates a stronger and more stable complex. The following table provides the logarithm of the stability constants (log Kf) for EDTA with several metal ions relevant to the applications discussed.

| Metal Ion | Log Kf |

| Fe³⁺ | 25.1 |

| Cu²⁺ | 18.8 |

| Ni²⁺ | 18.6 |

| Pb²⁺ | 18.0 |

| Cd²⁺ | 16.5 |

| Zn²⁺ | 16.5 |

| Co²⁺ | 16.3 |

| Al³⁺ | 16.1 |

| Fe²⁺ | 14.3 |

| Mn²⁺ | 14.0 |

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

| Ag⁺ | 7.3 |

| Data sourced from multiple references. Values are generally for 25°C and an ionic strength of 0.1 M. researchgate.netscribd.comgoogle.com |

Materials Science: Precursor Chemistry for Nanomaterial Synthesis and Surface Modification

This compound (EDTA) serves as a versatile chelating agent in materials science, primarily in the synthesis of nanomaterials and for the modification of surfaces. Its ability to form stable, water-soluble complexes with a wide array of metal ions is crucial for these applications.

In precursor chemistry, EDTA plays a critical role in preventing the premature precipitation or segregation of metal ions from a solution during the initial phases of nanomaterial synthesis. tandfonline.com By chelating metal cations, EDTA ensures a homogeneous distribution of the constituent elements in the precursor solution. This homogeneity is essential for forming single-phase, multi-element nanomaterials at lower temperatures than traditional solid-state methods. tandfonline.com For instance, single-phase cobalt ferrite (B1171679) (CoFe2O4) nanopowder with an average particle size of approximately 20 nm has been synthesized using an EDTA precursor-based method, requiring a calcination temperature of only 550°C. tandfonline.com The process involves the creation of a fluffy, porous, carbon-rich precursor when the metal-EDTA complex is dried, which then decomposes upon calcination to yield the desired nanoparticles. tandfonline.com This method avoids the need for corrosive reagents and complex experimental setups. tandfonline.com

EDTA-controlled synthesis has also been employed for creating multicolor lanthanide-doped BaYF5 upconversion nanocrystals. rsc.org In this hydrothermal synthesis, the molar ratios of EDTA to lanthanide nitrates and the pH of the precursor solution govern the nucleation process and, consequently, the size of the resulting nanocrystals. rsc.org Similarly, EDTA tetrasodium salt has been used as both a reducing agent and a ligand in the shape-controlled synthesis of gold (Au) nanostructures, where varying the EDTA concentration allows for the formation of spheres, branched forms, and nanowire networks at room temperature. mdpi.com

Surface modification is another key area where EDTA is applied. It can be grafted onto the surface of various materials to introduce metal-binding capabilities. For example, the surface of nano-fibrillated bacterial cellulose (B213188) has been modified with EDTA, enabling the effective removal of heavy metal ions from aqueous solutions. mdpi.com The modification involves the selective substitution of surface hydroxyl groups with EDTA groups, which can then chelate metal ions like copper (Cu(II)). mdpi.com Similarly, EDTA has been used to modify the surface of Fe3O4 nanoparticles to enhance their catalytic activity in activating hydrogen peroxide for the degradation of organic pollutants. rsc.org In the realm of renewable energy, EDTA-complexed tin oxide (SnO2) has been used as an electron transport layer in perovskite solar cells, where the surface modification enhances device efficiency and stability. rsc.org

Environmental Remediation and Geochemical Mobilization

This compound is extensively utilized in environmental remediation due to its strong ability to chelate heavy metals and radionuclides, thereby altering their mobility and bioavailability in soil and water.

Application in Phytoextraction and Phytostabilization of Heavy Metals

Phytoextraction is an environmental cleanup technology that uses plants to remove pollutants, including heavy metals, from the soil. The efficiency of phytoextraction is often limited by the low bioavailability of metals in the soil. cabidigitallibrary.org EDTA is applied as a chemical amendment to enhance the uptake and translocation of heavy metals by plants. srce.hrresearchgate.net It functions by forming soluble and stable metal-EDTA complexes, which increases the concentration of metals in the soil solution, making them more available for plant roots to absorb. frontiersin.orgtandfonline.com

Research has shown that the application of EDTA to contaminated soil significantly increases the accumulation of heavy metals in the shoots of plants like Brassica juncea (Indian mustard). cabidigitallibrary.orgfrontiersin.org This enhanced translocation from roots to the harvestable aerial parts of the plant is a critical aspect of successful phytoextraction. tandfonline.com For example, studies have demonstrated that EDTA is more effective than other chelating agents like NTA, DTPA, and various organic acids in increasing lead (Pb) uptake by Zea mays. tandfonline.com

The following table summarizes the findings of a study on the effect of different EDTA concentrations on the phytoextraction of zinc (Zn) and lead (Pb) by Brassica juncea.

| EDTA Concentration (mM kg⁻¹) | Zn Concentration in Shoots (mg kg⁻¹) | Pb Concentration in Shoots (mg kg⁻¹) |

| 0.0 | 120 | 85 |

| 1.0 | 180 | 130 |

| 2.0 | 250 | 190 |

| 3.0 | 310 | 240 |

| 4.0 | 290 | 220 |

| Data derived from a study on Brassica juncea L. in heavy metal-polluted soil. frontiersin.org |

Phytostabilization, in contrast, aims to reduce the mobility and bioavailability of contaminants in the soil, thereby preventing their entry into the food chain or groundwater. researchgate.netneptjournal.com While EDTA is more commonly associated with phytoextraction due to its mobilizing effect, it can also play a role in phytostabilization strategies. In this context, the focus is on the absorption and sequestration of metals within the root zone. researchgate.netneptjournal.com Some research has investigated the use of EDTA in combination with metal-tolerant plants like barley to concentrate metals in the roots, thus immobilizing them. researchgate.net The combined application of EDTA and plant growth-promoting rhizobacteria (PGPR) has also been shown to improve the efficiency of phytostabilization of heavy metals in contaminated soils. nih.gov

Soil Washing and In-Situ Remediation Techniques for Contaminated Sites

Soil washing is an ex-situ remediation technology that uses a washing solution to remove contaminants from excavated soil. ntua.gr EDTA is a highly effective and commonly used chelating agent in soil washing processes for the removal of heavy metals. researchgate.netfrontiersin.org The process involves mixing the contaminated soil with an EDTA solution, which forms water-soluble metal-EDTA complexes, effectively transferring the metals from the soil matrix to the liquid phase. researchgate.netgoogle.com The washed soil is then returned to the site, and the metal-laden washing solution is treated to remove the contaminants and potentially recycle the EDTA. researchgate.netgoogle.com

The efficiency of EDTA-based soil washing can be very high. For instance, a pilot-scale washing of garden soil with 0.06 M EDTA removed, on average, 79% of Pb, 38% of Zn, and 70% of Cd. frontiersin.org Another study reported Pb removal efficiencies of 50-70% from different types of lead-contaminated soil using 0.05 M Na2EDTA. researchgate.net However, the effectiveness depends on factors like soil type, pH, EDTA concentration, and contact time. frontiersin.orgmdpi.com A significant advantage of EDTA is its ability to form stable complexes with a broad range of heavy metals over a wide pH range. frontiersin.org

The table below presents data on the removal efficiency of various heavy metals from contaminated soil using EDTA washing.

| Metal | Initial Concentration (mg kg⁻¹) | EDTA Concentration | Removal Efficiency (%) |

| Lead (Pb) | 1500 | 0.05 M Na2EDTA | 65 |

| Zinc (Zn) | 800 | 0.06 M EDTA | 38 |

| Cadmium (Cd) | 50 | 0.06 M EDTA | 70 |

| Copper (Cu) | 300 | 0.1 M EDTA | 85 |

| Data compiled from various soil washing studies. researchgate.netfrontiersin.org |

In-situ remediation involves treating the contaminated soil in place without excavation. ntua.gr In-situ soil washing can be performed by applying the EDTA solution directly to the contaminated area through flooding or spraying. ntua.gr The resulting leachate containing the metal-EDTA complexes is then collected through a subsurface drainage system for treatment. This technique is promising but is often limited by the permeability of the soil and the potential risk of groundwater contamination if not properly controlled. ntua.gr

Mobilization and Sequestration of Radionuclides in Environmental Matrices

EDTA's strong chelating properties extend to radionuclides, making it a significant factor in their environmental behavior, particularly at radioactive waste disposal sites. nih.gov As a common component in decontamination fluids used in the nuclear industry, EDTA can inadvertently facilitate the migration of radionuclides. nih.gov By forming stable, water-soluble complexes with radionuclides such as Cobalt-60, Plutonium, and actinides, EDTA increases their mobility in soil and groundwater, a phenomenon known as facilitated transport. nih.govresearchgate.net

Research at sites like the Oak Ridge National Laboratory has demonstrated that EDTA is responsible for the low-level migration of Cobalt-60 from waste disposal trenches. nih.gov The formation of radionuclide-EDTA complexes prevents the radionuclides from adsorbing to soil particles, allowing them to travel further with the flow of groundwater. researchgate.net This enhanced mobility poses a risk to the long-term safety and containment of radioactive waste. researchgate.net

Conversely, the strong binding of EDTA can be harnessed for sequestration purposes under controlled conditions. While EDTA itself promotes mobility, understanding its chelation chemistry is crucial for developing remediation strategies. One approach involves the in-situ formation of apatite, a phosphate (B84403) mineral, to sequester radionuclides. In such systems, a biodegradable chelate for calcium, which can include EDTA, is used to control the release of calcium ions, which then react with phosphate to form apatite. google.com The apatite then immobilizes radionuclides like strontium and uranium by incorporating them into its crystal structure. google.com

Influence on Metal Speciation and Transport in Aquatic and Terrestrial Environments

The speciation of a metal—its distribution among different chemical forms—is a primary determinant of its bioavailability, toxicity, and mobility in the environment. frontiersin.org EDTA profoundly influences metal speciation in both aquatic and terrestrial systems by acting as a powerful synthetic ligand. frontiersin.org In aqueous environments, the presence of EDTA can shift the equilibrium of metal species away from being adsorbed to sediments or existing as free ions towards forming dissolved metal-EDTA complexes.

The free-ion activity model suggests that the free, hydrated metal ion is typically the most bioavailable and toxic form. frontiersin.org By complexing with metals like copper (Cu), zinc (Zn), and lead (Pb), EDTA reduces the concentration of their free ions, which can, in principle, decrease their toxicity. researchgate.net However, the high stability and solubility of metal-EDTA complexes mean that the total concentration of the metal in the dissolved phase can increase significantly, leading to enhanced transport. nih.gov This is a critical consideration in estuaries and coastal waters that receive industrial or municipal effluents containing EDTA. Modeling studies have shown that even low concentrations of EDTA can significantly alter the speciation of metals like Cu, Ni, and Pb in these environments.

In terrestrial environments, EDTA application to soil increases the transfer of metals from solid phases (e.g., bound to clays, organic matter, or carbonates) into the soil solution. mdpi.com A speciation analysis of river sediments treated with EDTA revealed that the chelating agent not only leached metals from bioavailable fractions but also induced the transition of metals from less soluble fractions to more mobile forms. nih.gov This change in speciation is the fundamental reason for EDTA's effectiveness in soil washing and chelate-assisted phytoextraction, but it also highlights the risk of increased metal leaching into groundwater if not managed correctly. researchgate.netmdpi.com

Environmental Fate, Transport, and Degradation Pathways of Ethylenediaminetetraacetate

Biodegradation of Ethylenediaminetetraacetate and its Metal Complexes

While persistent, EDTA is not entirely non-biodegradable. Certain microorganisms have evolved the ability to degrade EDTA, using it as a source of carbon and nitrogen. wikipedia.orgresearchgate.net However, biodegradation rates in natural environments are often slow. researchgate.net The primary degradation pathway for EDTA in sunlit surface waters is often considered to be the photolysis (breakdown by light) of its iron(III) complex, Fe(III)EDTA. researchgate.net The resulting products are typically more readily biodegradable.

The microbial degradation of EDTA is an intracellular process that begins with the transport of the metal-EDTA complex into the bacterial cell. nih.gov Evidence suggests this transport is an energy-dependent process, with some studies indicating that Ca(2+) is co-transported with EDTA. nih.gov

Once inside the cell, degradation proceeds via enzymatic pathways. A key initial step is catalyzed by an enzyme called EDTA monooxygenase. oup.comscispace.com This enzyme attacks the EDTA molecule, leading to the stepwise removal of its acetate (B1210297) groups. nih.gov The primary byproducts of this initial degradation are ethylenediaminetriacetate (ED3A) and iminodiacetic acid (IDA). wikipedia.org Further degradation can break down these intermediates into simpler compounds like ethylenediamine (B42938), glycine (B1666218), and glyoxylate. nih.govnih.gov Under some conditions, intermediates like ED3A can persist and spontaneously cyclize to form the more recalcitrant 3-ketopiperazine-N,N-diacetate (3KP). researchgate.net

Table 2: Key Intermediates in the Biodegradation Pathway of EDTA This table is interactive. You can sort and filter the data by clicking on the column headers.

| Intermediate Compound | Abbreviation | Role in Pathway | Reference |

|---|---|---|---|

| Ethylenediaminetriacetate | ED3A | Primary intermediate from initial enzymatic attack. | wikipedia.orgresearchgate.net |

| Iminodiacetic acid | IDA | Secondary intermediate, also a product of ED3A degradation. | wikipedia.org |

| Ethylenediamine-N,N′-diacetic acid | EDDA | Possible intermediate from the removal of acetate groups. | nih.gov |

| Ethylenediamine | EDA | Result of further degradation of the EDTA backbone. | nih.govnih.gov |

| Glycine | A simple amino acid formed from the breakdown of acetate arms. | nih.govnih.gov | |

| Glyoxylate | A simple organic acid resulting from glycine metabolism. | nih.gov |

Several bacterial strains capable of degrading EDTA have been isolated, primarily from environments like industrial wastewater and sewage sludge. wikipedia.orgnih.gov These are typically aerobic, gram-negative bacteria. scielo.brresearchgate.net

A well-studied EDTA-degrading bacterium is a strain designated DSM 9103, which belongs to the Proteobacteria and is capable of degrading uncomplexed EDTA as well as several metal complexes. scispace.com Another significant organism is Agrobacterium radiobacter (strain ATCC 55002), which has been shown to specifically degrade the highly stable Fe(III)EDTA complex. wikipedia.orgscispace.com Other identified bacteria include the strains BNC1 and BNC2, which can degrade EDTA complexes with calcium, magnesium, and manganese but not Fe(III)EDTA. wikipedia.org A mixed microbial culture isolated from river water and industrial sludge was found to contain representatives from the genera Methylobacterium, Variovorax, Enterobacter, Aureobacterium, and Bacillus, all contributing to the degradation of various metal-EDTA complexes. nih.govnih.gov

Table 3: Microorganisms Capable of Degrading EDTA and its Metal Complexes This table is interactive. You can sort and filter the data by clicking on the column headers.

| Microorganism/Strain | Type | Degradable Metal-EDTA Complexes | Reference |

|---|---|---|---|

| Strain DSM 9103 | Gram-negative Proteobacteria | Ca-EDTA, Mg-EDTA, Mn-EDTA, Zn-EDTA, Co-EDTA, Pb-EDTA, Cu-EDTA | scispace.com |

| Agrobacterium radiobacter (ATCC 55002) | Gram-negative bacterium | Fe(III)EDTA | wikipedia.orgscispace.com |

| Strain BNC1 | Gram-negative bacterium | Ca-EDTA, Mg-EDTA, Mn-EDTA | wikipedia.orgscispace.com |

| Mixed Culture (River Mersey) | Methylobacterium, Variovorax, Enterobacter, Aureobacterium, Bacillus | Fe-EDTA, Cu-EDTA, Co-EDTA, Ni-EDTA, Cd-EDTA | nih.govnih.gov |

The rate and extent of EDTA biodegradation are highly dependent on various environmental factors. The speciation of the metal-EDTA complex is a critical determinant. scielo.br The degradability of different complexes often relates to their stability constants. For example, strain DSM 9103 readily degrades complexes with lower stability constants (log K < 16) like Ca-EDTA and Mg-EDTA, while the degradation of more stable complexes like Zn-EDTA and Cu-EDTA is slower and incomplete, possibly due to the toxicity of the released metal ions. scispace.com However, this is not a universal rule, as some bacteria have evolved specific mechanisms to degrade very stable complexes like Fe(III)EDTA. wikipedia.orgnih.gov

Other key factors include:

pH: Biodegradation is significantly influenced by pH. Optimal degradation has been observed under moderately alkaline conditions, typically between pH 8.0 and 9.5. santos.comwikipedia.org

Acclimation: Microbial populations that have been previously exposed to EDTA (acclimated) show significantly higher degradation rates. santos.com

Toxicity of Released Metals: The release of toxic heavy metals like cadmium (Cd) or lead (Pb) during the degradation of their respective EDTA complexes can inhibit further microbial activity. scispace.com

Oxygen Availability: The known EDTA-degrading bacteria are aerobic, meaning they require oxygen for their metabolic processes. scielo.brresearchgate.net Biodegradation has not been observed under anaerobic (oxygen-free) conditions.

Table 4: Influence of Environmental Factors on EDTA Biodegradation This table is interactive. You can sort and filter the data by clicking on the column headers.

| Factor | Influence on Biodegradation Rate | Details | Reference |

|---|---|---|---|

| Metal Complex Stability | Variable | Complexes with low stability constants (e.g., Ca-EDTA, Mg-EDTA) are often more readily degraded. However, specific bacteria (Agrobacterium) can degrade highly stable Fe(III)EDTA. | scispace.comnih.gov |

| pH | Significant | Optimal degradation rates are often found in alkaline conditions (pH 8.0-9.5). | santos.comwikipedia.org |

| Oxygen | Essential | Known degradation pathways are aerobic; no biodegradation is observed under anaerobic conditions. | scielo.br |

| Metal Toxicity | Inhibitory | The release of toxic metals (e.g., Cd, Pb, Cu) from their EDTA complexes can inhibit microbial degradation activity. | scispace.com |

Characterization of Key Microorganisms Involved in Biodegradation

Photodegradation of this compound in Aqueous Environments

The primary process for the removal of EDTA from surface waters is photodegradation, particularly when it is complexed with iron (Fe(III)). wikipedia.orgscielo.br The half-life of Fe(III)-EDTA in surface waters can vary significantly, from as short as 11.3 minutes to over 100 hours, depending on the specific light conditions. wikipedia.orgpublish.csiro.au

Direct and Indirect Photolysis Mechanisms

The photodegradation of the Fe(III)-EDTA complex is initiated by a ligand-to-metal charge transfer (LMCT) reaction upon absorption of light. researchgate.net This process involves the transfer of an electron from the EDTA ligand to the Fe(III) center, resulting in the formation of an Fe(II) species and an oxidized EDTA radical. researchgate.net In aerated solutions, the presence of oxygen plays a crucial role, leading to the oxidation of EDTA in a photocatalytic process where Fe(III) acts as the photocatalyst. researchgate.net The degradation proceeds through successive decarboxylation, yielding products such as ethylenediaminetriacetate (ED3A), ethylenediaminediacetate (EDDA), and ethylenediaminemonoacetate (EDMA). wikipedia.org EDMA appears to be resistant to further photodegradation under these conditions.

Indirect photolysis can also contribute to EDTA degradation. This process involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are highly reactive and can oxidize organic compounds. researchgate.net The photolysis of Fe(III)-EDTA can enhance the production of these reactive radicals, particularly at neutral pH. researchgate.net

Impact of Light Quality, Intensity, and Photosensitizers

The rate of EDTA photodegradation is strongly influenced by the quality and intensity of light. The process is most efficient with wavelengths below 400 nm. wikipedia.org However, studies have shown that degradation can also occur in the UV-A range (315-400 nm). publish.csiro.aunih.gov The rate of degradation generally increases with increasing light intensity, although at very high intensities, the rate may become independent of light intensity. rsc.orgmdpi.com

Photosensitizers can also play a role in the photodegradation of EDTA. For instance, in the presence of titanium dioxide (TiO2) as a photocatalyst, the degradation of EDTA is significantly accelerated. conicet.gov.ariwaponline.com The presence of Fe(III) in these systems further enhances the degradation rate, confirming the positive effect of the Fe(III)-EDTA complex formation. conicet.gov.ar

Photo-induced Dissociation of Metal-Ethylenediaminetetraacetate Complexes

The photodegradation of metal-EDTA complexes, particularly Fe(III)-EDTA, leads to the dissociation of the complex and the release of the metal ion. publish.csiro.augrafiati.com In the case of Fe(III)-EDTA, the photodegradation process releases Fe(III) as a free ionic species. publish.csiro.augrafiati.com This released iron can then compete with other metals for the remaining EDTA or its degradation products. publish.csiro.au This can create a "domino effect," where the photodegradation of a strong complex like Fe(III)-EDTA leads to changes in the speciation of other metals, such as cobalt, by making them available as free ions. publish.csiro.augrafiati.com The rate of this process is influenced by factors like light intensity, the initial concentrations of iron and EDTA, and the presence of other competing metals. publish.csiro.augrafiati.com

Chemical and Physicochemical Degradation Processes

Beyond photodegradation, EDTA can also be broken down through various chemical and physicochemical processes.

Hydrolytic Stability and Oxidation Reactions

EDTA is generally stable against hydrolysis at ambient temperatures. cdnsciencepub.com However, at elevated temperatures (above 100°C), it can undergo degradation. cdnsciencepub.comresearchgate.net The coordination of EDTA to metal ions significantly increases its stability against thermal and hydrolytic degradation. cdnsciencepub.com For example, at 125°C and pH 9.3, the half-life of Fe(III) in the presence of excess EDTA is about 3 hours. cdnsciencepub.comresearchgate.net The primary degradation reaction involves the hydrolytic cleavage of the ethylenic C-N bond. researchgate.netresearchgate.net

Oxidation reactions are a significant pathway for EDTA degradation. In the presence of oxygen, iron can catalyze the quantitative oxidation of EDTA to ethylenediaminetriacetic acid. cdnsciencepub.comcdnsciencepub.com Other oxidizing agents like permanganate (B83412) can also readily oxidize EDTA, with the ethylene (B1197577) group being the preferred site of attack. nih.gov

Advanced Oxidation Processes (AOPs) for Environmental Removal

Advanced Oxidation Processes (AOPs) are highly effective methods for the removal of persistent organic pollutants like EDTA from water. magtech.com.cnpjoes.com These processes generate highly reactive hydroxyl radicals that can non-selectively degrade a wide range of organic compounds.

Common AOPs for EDTA degradation include:

Fenton and Photo-Fenton Processes: The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. nih.govconicet.gov.arccsenet.org The efficiency of this process can be enhanced by UV irradiation (photo-Fenton), which leads to a higher degree of mineralization (conversion to CO₂). conicet.gov.arcapes.gov.br The combination of ultrasound with the photo-Fenton process (sono-photo-Fenton) has been shown to be even more effective, significantly increasing the degradation rate. researchgate.netscirp.org

Ozonation: Ozone (O₃) can be used to degrade EDTA, although the efficiency can be influenced by the presence of metal complexes. researchgate.nettandfonline.comcapes.gov.br Combining ozonolysis with sonolysis (ultrasound) can create synergistic effects, leading to the production of additional hydroxyl radicals and enhanced degradation. nih.gov The degradation of EDTA by ozonation follows pseudo-first-order reaction kinetics. nih.gov

Photocatalysis: This process often involves the use of a semiconductor photocatalyst, such as TiO₂, which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. rsc.orgconicet.gov.aracs.org The efficiency of TiO₂ photocatalysis for EDTA degradation is influenced by factors such as pH, with a constant pH of 5 showing enhanced degradation rates due to higher adsorption of EDTA onto the TiO₂ surface. rsc.org The presence of copper (Cu(II)) and H₂O₂ in a UV system can also effectively degrade EDTA. tandfonline.com

Other AOPs: Other AOPs, such as UV/H₂O₂, UV/chlorine, and electrochemical advanced oxidation processes (EAOPs), have also been shown to be effective in degrading EDTA. pjoes.comnih.gov

The following table summarizes the degradation products identified from various degradation pathways of EDTA.

| Degradation Pathway | Identified Products |

| Photodegradation (Fe(III)-EDTA) | Ethylenediaminetriacetate (ED3A), Ethylenediaminediacetate (EDDA), Ethylenediaminemonoacetate (EDMA), Iminodiacetate (IDA), Formaldehyde (B43269), Carbon dioxide, Glycine |

| Ozonation | Ethylenediaminediacetic acid, Iminodiacetic acid, Nitrilotriacetic acid, Glyoxylic acid, Oxalic acid, Formic acid, Glycine, Ammonia, Nitrate researchgate.net |

| Fenton Oxidation | Glyoxylic acid, Formaldehyde, Iminodiacetic acid, Nitrilotriacetic acid, Ethylenediaminetriacetic acid acs.org |

| Permanganate Oxidation | Iminodiacetic acid (IDA), Oxalate, Formate, Ammonia nih.gov |

| Thermal Degradation (Hydrolysis) | N-(2-hydroxyethyl)iminodiacetic acid (HEIDA), Iminodiacetic acid (IDA) researchgate.netresearchgate.net |

Ecotoxicological Considerations of this compound and its Degradation Products

The widespread use and subsequent release of Ethylenediaminetetraacetic acid (EDTA) into the environment necessitate a thorough understanding of its ecotoxicological implications. Due to its strong metal-chelating properties and persistence, EDTA can significantly interact with environmental compartments, influencing the behavior of both essential and toxic metals.

Impact on Aquatic Ecosystems and Organism Bioavailability

The ecotoxicity of EDTA in aquatic environments is complex and heavily dependent on factors such as water hardness, pH, and the specific metal complexes formed. europa.eu Generally, EDTA itself exhibits low acute toxicity to many aquatic organisms. nih.govsantos.com However, its mode of action is primarily related to its ability to chelate essential metal ions, which can lead to deficiencies in organisms, or conversely, to increase the bioavailability of toxic metals under certain conditions. santos.comnih.gov

The toxicity of EDTA and its salts can be more pronounced in their uncomplexed form, which can occur when they are present in over-stoichiometric amounts compared to available metal ions. industrialchemicals.gov.au In such scenarios, they can reduce the concentration of essential ions, leading to nutrient deficiency-related toxic effects. industrialchemicals.gov.au The toxicity of metal-EDTA complexes is also variable; for instance, complexes with toxic metals like copper and zinc can be as toxic as uncomplexed EDTA, whereas complexes with non-toxic metals like calcium and manganese are significantly less toxic. santos.com

Studies on aquatic invertebrates, such as Daphnia magna, have shown a range of toxicity values. An acute 48-hour EC50 (the concentration causing an effect in 50% of the population) for disodium (B8443419) EDTA has been reported as 140 mg/L. europa.eu Chronic toxicity studies, which assess long-term effects, have determined a 21-day No-Observed-Effect-Concentration (NOEC) for Daphnia magna reproduction to be 25 mg/L. europa.eu For fish, the toxicity is highly dependent on water hardness and pH. europa.eu For example, the 96-hour LC50 (the concentration lethal to 50% of the population) for bluegill sunfish (Lepomis macrochirus) has been shown to vary from 41 mg/L to 2,070 mg/L depending on these factors. europa.eu A 35-day NOEC for the early life stage of zebrafish (Brachydanio rerio) exposed to CaNa2EDTA was found to be greater than or equal to 25.7 mg/L. europa.eu

The presence of EDTA can significantly alter the bioavailability of metals. While it can reduce the toxicity of some heavy metals by chelating them and making them less available for uptake by organisms, it can also mobilize metals from sediments and soils, potentially increasing their concentration in the water column. nih.govscielo.br For instance, EDTA has been shown to reduce the toxicity of copper to larval zebrafish by chelating the metal ions. nih.gov Conversely, there is concern that EDTA can increase the bioavailability of heavy metals to photosynthetic organisms, potentially leading to toxic effects. nih.gov Some studies have found that metal-EDTA complexes can be taken up by organisms, challenging the "free-ion activity model" which posits that only free metal ions are bioavailable. researchgate.net

Interactive Table: Ecotoxicity of EDTA to Aquatic Organisms```html

| Organism | Test Type | Endpoint | Concentration (mg/L) | Notes | Reference |

|---|---|---|---|---|---|

| Daphnia magna (Water Flea) | Acute | 48-hr EC50 | 140 | Disodium EDTA | [9, 17] |

| Daphnia magna (Water Flea) | Chronic | 21-day NOEC (reproduction) | 25 | Disodium EDTA | [9, 17] |

| Lepomis macrochirus (Bluegill Sunfish) | Acute | 96-hr LC50 | 41 - 2070 | Dependent on water hardness and pH | nih.gov |

| Brachydanio rerio (Zebrafish) | Chronic | 35-day NOEC (early life stage) | >= 25.7 | CaNa2EDTA | nih.gov |

The degradation products of EDTA, such as ethylenediaminetriacetic acid (ED3A), ethylenediamine-N,N'-diacetic acid (EDDA), and ethylenediamine-N,N-diacetic acid, are generally more readily biodegradable than the parent compound. wikipedia.orgThis suggests that while EDTA itself is persistent, its breakdown products may pose a lower long-term risk to aquatic ecosystems.

Influence on Nutrient Cycling and Biogeochemical Processes

EDTA's strong chelating ability allows it to significantly influence nutrient cycling and biogeochemical processes in both aquatic and terrestrial environments. By forming stable, water-soluble complexes with metal ions, EDTA can alter their mobility, availability, and transport.

In soil systems, EDTA application can affect the mineral composition of plants. researchgate.netIt has been observed to increase the uptake of phosphorus (P), sulfur (S), iron (Fe), and manganese (Mn) in oilseed rape. researchgate.netThe increased availability of phosphorus can occur because EDTA dissolves metal phosphates in the soil, reducing phosphorus fixation and thereby increasing its concentration in the soil solution for plant uptake. researchgate.netThe Mehlich 3 soil test extractant, used for determining plant-available nutrients, includes EDTA to complex and dissolve micronutrients like copper, zinc, manganese, and iron.

agriculturejournals.cz

However, the enhanced mobilization of metals by EDTA is not always beneficial. It can lead to the leaching of essential nutrients from the topsoil to deeper layers, potentially beyond the reach of plant roots. researchgate.netFurthermore, the mobilization of heavy metals from contaminated soils is a significant concern, as it can increase their transport to groundwater or their uptake by plants, posing a risk to the food chain.

scielo.br

In aquatic systems, EDTA can indirectly contribute to eutrophication. By redissolving calcium and ferric phosphates from sediments, it can release phosphorus into the water column, a key limiting nutrient for algal growth. scielo.brIt can also increase the bioavailability of iron, an essential micronutrient for microalgae, potentially stimulating their growth.

scielo.br

The degradation of EDTA itself can also play a role in nutrient cycling. Some microorganisms are capable of using EDTA as a source of carbon and nitrogen, incorporating these elements into their biomass. researchgate.netCertain bacteria can even form nitrates from EDTA under moderately alkaline conditions.

wikipedia.org

Interactive Table: Influence of EDTA on Soil Nutrient Parameters

Generated html Table of Compounds

Compound Name Abbreviation Ethylenediaminetetraacetic acid EDTA Ethylenediaminetriacetic acid ED3A Ethylenediamine-N,N'-diacetic acid EDDA Ethylenediamine-N,N-diacetic acid Ethylenediaminemonoacetic acid EDMA Iminodiacetic acid IDA Nitrilotriacetic acid NTA Diethylenetriaminepentaacetic acid DTPA Calcium Ca Magnesium Mg Iron Fe Copper Cu Zinc Zn Manganese Mn Cadmium Cd Phosphorus P Sulfur S Nitrate NO3- Sodium Na Potassium K Barium Ba Cobalt Co Nickel Ni Lead Pb Aluminum Al Glycine Glyoxylic acid Formaldehyde Carbon dioxide CO2 Ammonium NH4+ Hydroxyethyliminodiacetic acid HEIDA Ethylene glycol Dimethylamine Oxalic acid

Advanced Analytical Methodologies for Ethylenediaminetetraacetate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are instrumental in separating EDTA from complex matrices and quantifying its concentration. These techniques often involve the separation of EDTA as a metal complex to enhance its detection.

Ion Chromatography with Conductivity or Spectroscopic Detection